![molecular formula C20H21FN2O3 B247843 1-[4-(3-Fluoro-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone](/img/structure/B247843.png)
1-[4-(3-Fluoro-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-Fluoro-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the development of new drugs. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-[4-(3-Fluoro-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by disrupting the membrane integrity of bacterial and fungal cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. It has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[4-(3-Fluoro-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone in lab experiments is its potential as a lead compound for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-[4-(3-Fluoro-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone. Some of these include:
1. Further investigation into the mechanism of action of this compound
2. Development of more efficient synthesis methods for this compound
3. Investigation of the potential of this compound as a lead compound for the development of new drugs for cancer and microbial infections
4. Investigation of the potential of this compound as a therapeutic agent for other diseases, such as inflammation and oxidative stress.
Synthesemethoden
The synthesis of 1-[4-(3-Fluoro-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone can be achieved using several methods. One of the most commonly used methods involves the reaction between 3-fluorobenzoyl chloride and 1-(4-hydroxy-3-methylphenyl)-2-(m-tolyloxy)ethanone in the presence of a base such as triethylamine. This reaction leads to the formation of the desired product with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-Fluoro-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone has been found to have potential applications in the development of new drugs. This compound has been shown to have activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been found to have antimicrobial activity against several types of bacteria and fungi.
Eigenschaften
Molekularformel |
C20H21FN2O3 |
---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
1-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C20H21FN2O3/c1-15-4-2-7-18(12-15)26-14-19(24)22-8-10-23(11-9-22)20(25)16-5-3-6-17(21)13-16/h2-7,12-13H,8-11,14H2,1H3 |
InChI-Schlüssel |
SCOMFPMFSIJABJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.